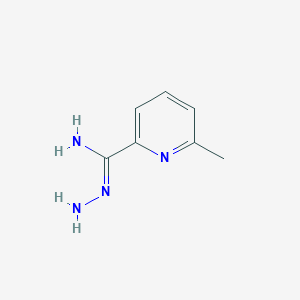

N-amino-6-methylpyridine-2-carboximidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

"N-amino-6-methylpyridine-2-carboximidamide" is a chemical compound of interest in various research fields. Its synthesis and properties are essential for understanding its potential applications.

Synthesis Analysis

The synthesis of this compound and related compounds involves several chemical reactions. For instance, the synthesis of methyl 5-iodopyridine-2-carboximidate, a related compound, involves reactions with protein amino groups, providing a potential method for preparing heavy-atom isomorphous derivatives of proteins (Riley & Perham, 1973). Additionally, the synthesis of heavily substituted 2-aminopyridines, achieved by displacing a methylsulfinyl group from the pyridine ring, is relevant for understanding the synthesis of this compound (Teague, 2008).

Molecular Structure Analysis

The crystal structures of related compounds, such as N′-aminopyridine-2-carboximidamide, reveal important details about molecular interactions and structure. Molecules in these structures are linked by intermolecular N—H⋯N hydrogen-bonding interactions, forming networks and chains, which are crucial for understanding the structural characteristics of this compound (Meva et al., 2017).

Chemical Reactions and Properties

The chemical reactions involving this compound derivatives are diverse. For example, the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid to 6-aminonicotinic acid illustrates a reaction that could be analogous to reactions involving this compound (Feng et al., 2010).

Physical Properties Analysis

The physical properties of this compound derivatives are determined by their molecular structure. For instance, the study of 2-amino-6-methylpyridinium 2,2,2-trichloroacetate reveals insights into the planarity and hydrogen bonding of the cation, which are relevant for understanding the physical properties of this compound (Babu et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, can be inferred from studies of related compounds. The synthesis and antimicrobial activity of methyl-2-aminopyridine-4-carboxylate derivatives, for example, provide insights into the reactivity and potential biological interactions of this compound (Nagashree et al., 2013).

Scientific Research Applications

Use in Peptide Synthesis and Conformational Analysis

N-amino-6-methylpyridine-2-carboximidamide has seen application in the field of peptide synthesis and conformational analysis. The compound TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid), a spin label probe incorporated into peptides via a peptide bond, is related to this compound. The rigid nature of TOAC and its incorporation into the peptide backbone have enabled the analysis of peptide secondary structures and backbone dynamics. Various spectroscopic techniques, including EPR, X-ray crystallography, CD, fluorescence, NMR, and FT-IR, have been employed in these studies. The incorporation of TOAC has also allowed for the exploration of peptide-protein and peptide-nucleic acid interactions. These advancements suggest that compounds like this compound may have growing applications in peptide research (Schreier et al., 2012).

Role in Food Processing and Carcinogen Formation

Research has also explored the role of compounds structurally similar to this compound in the formation of processing-related food toxicants. For instance, 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), formed by the interaction of certain amino acids and creati(ni)ne, has been identified as a carcinogen. The process involves lipid oxidation and the Maillard reaction, implicating both lipids and carbohydrates in the formation and fate of such compounds during food processing. This underscores the importance of understanding the chemistry of such amino compounds for assessing food safety and managing processing-related risks (Zamora & Hidalgo, 2015).

Use in Agricultural and Chemical Industries

Advanced oxidation processes (AOPs) have been employed to degrade nitrogen-containing compounds like this compound. These compounds, which include amino and azo compounds, are prevalent in textile, agricultural, and chemical industries and are often resistant to conventional degradation methods. The degradation of these compounds is sensitive to pH and involves various mechanisms that differ based on the specific conditions. Understanding the degradation pathways and mechanisms is crucial for developing efficient treatment schemes for these industrially significant compounds (Bhat & Gogate, 2021).

Potential Therapeutic and Pharmaceutical Applications

Similar compounds have shown promise in various therapeutic and pharmaceutical applications. For example, N-acetylcysteine (NAC), an acetylated amino acid, is being investigated for its benefits in psychiatric disorders. NAC is known to modulate various pathways, including glutamatergic, neurotropic, and inflammatory pathways. Its potential in treating a range of psychiatric conditions, including addiction, compulsive disorders, and bipolar disorder, is being explored, suggesting that structurally related compounds like this compound may also have potential applications in these areas (Dean, Giorlando, & Berk, 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

N'-amino-6-methylpyridine-2-carboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4/c1-5-3-2-4-6(10-5)7(8)11-9/h2-4H,9H2,1H3,(H2,8,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTXXWWDCWQZBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=NN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=CC=C1)/C(=N/N)/N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-2-(4-Methylphenyl)Imidazo[1,2-A]Pyridine-3-Acetonitrile](/img/no-structure.png)